molecular formula C23H23N3O2S2 B2887086 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 877653-37-7

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2887086
CAS RN: 877653-37-7
M. Wt: 437.58
InChI Key: ZVESCXYTYFUXKV-UHFFFAOYSA-N
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Description

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agent

Thieno[3,2-d]pyrimidine derivatives: , such as the compound , have been synthesized and evaluated for their potential as antitumor agents . These compounds have shown promising results as EZH2 inhibitors , which play a role in the proliferation of cancer cells. The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562, with low toxicity against HEK293T cells . This suggests its potential use in developing new cancer therapies.

Apoptosis Induction

The same class of compounds has been found to induce apoptosis in lymphoma cells in a concentration-dependent manner. This means that the compound can potentially be used to trigger programmed cell death in cancer cells, which is a crucial mechanism in cancer treatment .

Cell Migration Inhibition

In addition to inducing apoptosis, the compound has been observed to inhibit the migration of cancer cells. This is particularly important in preventing metastasis, which is the spread of cancer from one part of the body to another .

Structural Activity Relationship (SAR) Studies

The compound’s structure has been modified to improve its antitumor activities, providing valuable insights into the structural activity relationship (SAR). This information is crucial for the design and optimization of more effective antitumor agents .

Tyrosine Kinase Inhibition

Related thieno[3,2-d]pyrimidine derivatives have been used in the synthesis of tyrosine kinase inhibitors like nilotinib and imatinib. These are important drugs used in the treatment of certain types of cancer, such as chronic myelogenous leukemia (CML) .

Precursor for Fused Pyrimidine Hybrids

The compound serves as a versatile precursor for the synthesis of fused pyrimidine hybrids. These hybrids have various applications, including the development of new pharmaceuticals and materials with unique properties .

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-14-4-6-17(7-5-14)24-20(27)13-30-23-25-19-8-9-29-21(19)22(28)26(23)18-11-15(2)10-16(3)12-18/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVESCXYTYFUXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

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